N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
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Overview
Description
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound known for its potential applications in the fields of chemistry, biology, and medicine. This compound features a unique structure, which combines a pyrazolo-pyrimidine core with a piperidine ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multi-step organic reactions. Starting materials include pyrazolo-pyrimidine derivatives and piperidine intermediates, which are subjected to various reaction conditions such as alkylation, cyclization, and functional group transformations.
Industrial Production Methods
On an industrial scale, this compound is produced using high-throughput techniques, ensuring purity and yield. Advanced methods such as flow chemistry and automated synthesis can optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups.
Reduction: : Reduction reactions can alter the electronic properties of the compound.
Substitution: : The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions involving halogenating agents or nucleophiles.
Major Products
Major products formed from these reactions depend on the specific functional groups introduced or altered. Examples include hydroxylated derivatives from oxidation reactions or dehydrogenated products from reduction reactions.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying biological pathways and enzyme interactions.
Medicine: : Potential therapeutic agents for treating various diseases.
Industry: : Used in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate biological pathways and influence cellular functions. The exact pathways and targets involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-ethyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(difluoromethyl)pyrimidin-4-yl]piperidin-4-amine
Uniqueness
This compound stands out due to its trifluoromethyl group on the pyrimidine ring, which imparts unique electronic properties and potentially enhances its biological activity compared to similar compounds.
This deep dive offers a comprehensive overview of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine, touching on its synthesis, reactions, and applications. Intrigued by its potential?
Properties
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8/c1-10-24-13(17(18,19)20)7-14(25-10)28-5-3-11(4-6-28)26-15-12-8-23-27(2)16(12)22-9-21-15/h7-9,11H,3-6H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRSDPKVOGXQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC=N3)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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